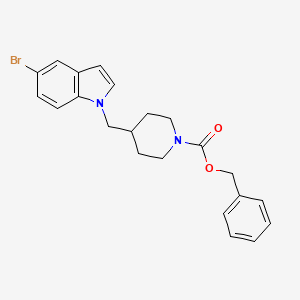

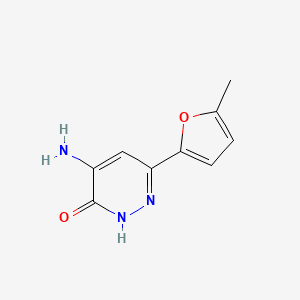

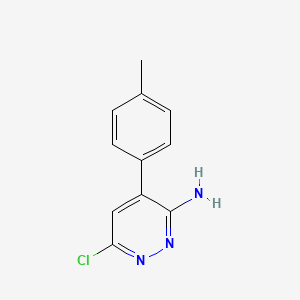

![molecular formula C10H16N6 B1475697 3-(aminometil)-N,N-dietil-[1,2,4]triazolo[4,3-b]piridazin-6-amina CAS No. 2098041-94-0](/img/structure/B1475697.png)

3-(aminometil)-N,N-dietil-[1,2,4]triazolo[4,3-b]piridazin-6-amina

Descripción general

Descripción

“3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a chemical compound with the CAS Number: 2126159-74-6 . It has a molecular weight of 265.14 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N6.2ClH/c1-13(2)7-4-3-6-10-11-8(5-9)14(6)12-7;;/h3-4H,5,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 265.14 .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de triazolopiridazina se han probado por sus actividades antibacterianas. Por ejemplo, ciertos derivados han demostrado eficacia contra bacterias como Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) al determinar sus concentraciones mínimas inhibitorias (MIC) .

Enfoques Sintéticos en Química Medicinal

Estos compuestos se utilizan en enfoques sintéticos dentro de la química medicinal. Una patente de Pfizer detalla el uso de derivados de triazolopiridazina en la formación de otros compuestos complejos que podrían tener diversas aplicaciones medicinales .

Inhibición de la Tirosina Quinasa del Receptor

Algunos derivados de triazolopiridazina se han estudiado por su capacidad de inhibir la tirosina quinasa del receptor c-Met, que participa en varios procesos celulares, incluida la progresión del cáncer .

Propiedades Antimetastásicas

Existe evidencia de que ciertos compuestos de triazolopiridazina pueden inhibir significativamente las propiedades metastásicas e infiltrativas en las células cancerosas, lo que sugiere posibles aplicaciones en el tratamiento del cáncer .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a triazolo-pyridazine structure have been found to exhibit antibacterial activities . They may target bacterial cells and disrupt their growth and replication.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For antibacterial compounds, they might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication .

Result of Action

The molecular and cellular effects would depend on the compound’s mode of action and its targets. For antibacterial compounds, the result is typically the death of the bacterial cells or the inhibition of their growth .

Análisis Bioquímico

Biochemical Properties

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and cholinesterase, exhibiting inhibitory effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, it affects gene expression by binding to specific transcription factors, thereby modulating the transcription of target genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Furthermore, it can act as an allosteric modulator, altering the conformation of enzymes and affecting their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology and function, including altered cell proliferation and differentiation rates.

Dosage Effects in Animal Models

The effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins in the cytoplasm can sequester the compound, affecting its intracellular distribution and localization.

Subcellular Localization

The subcellular localization of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within different cellular contexts.

Propiedades

IUPAC Name |

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6/c1-3-15(4-2)9-6-5-8-12-13-10(7-11)16(8)14-9/h5-6H,3-4,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLHBURXYHEMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN2C(=NN=C2CN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

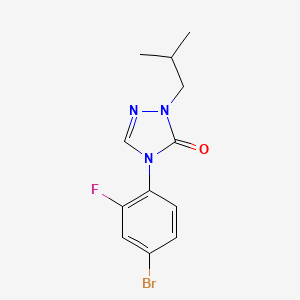

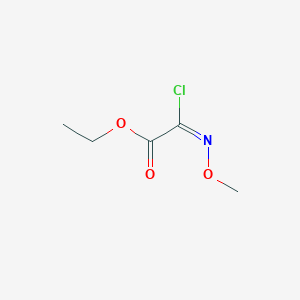

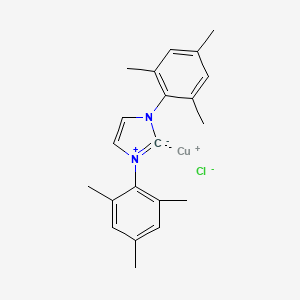

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1475622.png)

![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)